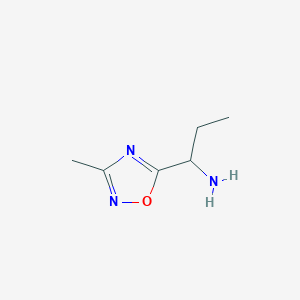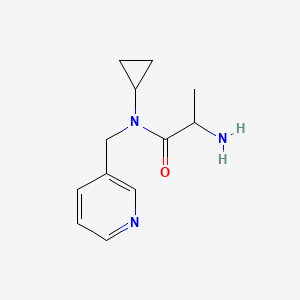
2-amino-N-cyclopropyl-N-(pyridin-3-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-N-cyclopropyl-N-(pyridin-3-ylmethyl)propanamide is a chiral compound with potential applications in medicinal chemistry. The compound features a cyclopropyl group, a pyridin-3-ylmethyl group, and an amide linkage, which contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(pyridin-3-ylmethyl)propanamide typically involves the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or a Simmons-Smith reagent.
Introduction of the pyridin-3-ylmethyl group: This step involves the alkylation of a suitable precursor with pyridin-3-ylmethyl halide under basic conditions.
Amide bond formation: The final step involves coupling the amine with a carboxylic acid derivative, such as an acid chloride or ester, under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-cyclopropyl-N-(pyridin-3-ylmethyl)propanamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-(pyridin-3-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-3-ylmethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted products with new functional groups replacing the original substituents.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-N-cyclopropyl-N-(pyridin-3-ylmethyl)propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets.
Chemical Biology: The compound is employed in chemical biology research to investigate protein-ligand interactions and enzyme mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing biological pathways. The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Amino-N-cyclopropyl-N-(pyridin-3-ylmethyl)propanamide: The enantiomer of the compound, which may have different biological activities and properties.
2-Amino-N-cyclopropyl-N-(pyridin-3-ylmethyl)butanamide: A similar compound with a butanamide group instead of a propanamide group.
2-Amino-N-cyclopropyl-N-(pyridin-2-ylmethyl)propanamide: A compound with a pyridin-2-ylmethyl group instead of a pyridin-3-ylmethyl group.
Uniqueness
(S)-2-Amino-N-cyclopropyl-N-(pyridin-3-ylmethyl)propanamide is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets
Eigenschaften
Molekularformel |
C12H17N3O |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
2-amino-N-cyclopropyl-N-(pyridin-3-ylmethyl)propanamide |
InChI |
InChI=1S/C12H17N3O/c1-9(13)12(16)15(11-4-5-11)8-10-3-2-6-14-7-10/h2-3,6-7,9,11H,4-5,8,13H2,1H3 |
InChI-Schlüssel |
DVWPYTLJDPNOEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)N(CC1=CN=CC=C1)C2CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(Bicyclo[1.1.1]Pentan-1-yl)-2,6-dichloro-9H-purine](/img/structure/B14776048.png)
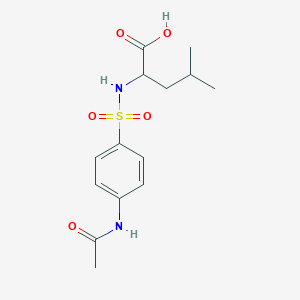
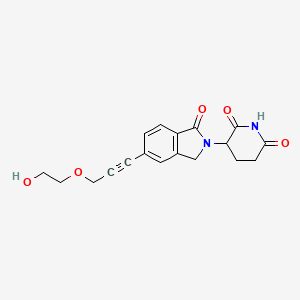

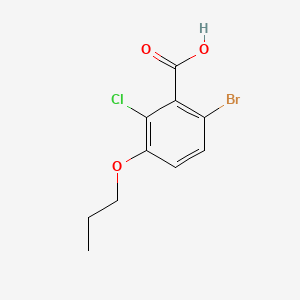

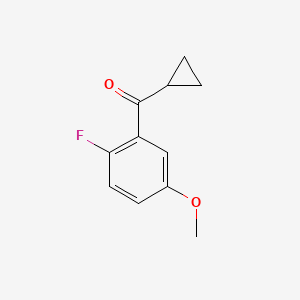
![2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-fluorophenol](/img/structure/B14776100.png)

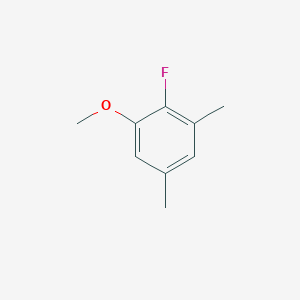
![[6-(4-Hydroxybenzoyl)oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-hydroxybenzoate](/img/structure/B14776120.png)
